molecular formula C14H15N3O3 B2358270 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid CAS No. 1099083-58-5

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid

Cat. No. B2358270
CAS RN: 1099083-58-5
M. Wt: 273.292
InChI Key: VMVVAJRPCSEMIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles has been summarized in recent strategies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid” is represented by the molecular formula C16H17N3O3.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Coordination Polymers

This compound has been used in the formation of novel multifunctional coordination polymers . These polymers, synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .

Magnetic Properties

The copper compound of these polymers shows an unusual spin-canted effect, while the anisotropic cobalt material behaves as a field-induced single molecule magnet .

Biological Properties

MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells .

Luminescence Properties

Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .

Synthetic Approaches

The compound is part of the latest strategies for the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole-containing heterocyclic compounds, including this one, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVVAJRPCSEMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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